molecular formula C11H13ClFNO2 B2384800 Methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride CAS No. 2490432-62-5

Methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride

Cat. No.: B2384800
CAS No.: 2490432-62-5
M. Wt: 245.68
InChI Key: BAEWEKDJXMYUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride is a fluorinated heterocyclic compound comprising a benzoate ester core substituted at the 3-position with a 3-fluoroazetidine ring and formulated as a hydrochloride salt. The fluorine atom at the 3-position of the azetidine ring enhances metabolic stability and influences electronic properties, while the methyl benzoate ester contributes to solubility and reactivity in synthetic pathways.

Properties

IUPAC Name

methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c1-15-10(14)8-3-2-4-9(5-8)11(12)6-13-7-11;/h2-5,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEWEKDJXMYUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C2(CNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Esterification of m-Toluic Acid

A foundational approach involves m-toluic acid as the starting material. Chlorination with thionyl chloride (SOCl₂) at 70–80°C produces m-toluoyl chloride, which undergoes esterification with methanol to yield methyl m-toluate. This method, adapted from cyanomethyl benzoate syntheses, achieves 90–97% conversion efficiency:

$$
\text{m-Toluic acid} \xrightarrow{\text{SOCl}_2, 70^\circ\text{C}} \text{m-Toluoyl chloride} \xrightarrow{\text{MeOH}} \text{Methyl m-toluate}
$$

Key Data:

Step Reagents/Conditions Yield (%) Source
Chlorination SOCl₂, 70°C 90–97
Esterification MeOH, 40°C 85–90

Side-Chain Functionalization

Azetidine Ring Construction and Fluorination

Nucleophilic Substitution with Azetidine Precursors

Azetidine rings are introduced via nucleophilic displacement of chloromethyl groups. For example, methyl 3-(chloromethyl)benzoate reacts with azetidin-3-ol under basic conditions to form methyl 3-(azetidin-3-yl)benzoate. Subsequent fluorination using tetrabutylammonium fluoride (TBAF) or diethylaminosulfur trifluoride (DAST) yields the 3-fluoroazetidine derivative.

Reaction Pathway:
$$
\text{Methyl 3-(chloromethyl)benzoate} \xrightarrow{\text{Azetidin-3-ol, Base}} \text{Methyl 3-(azetidin-3-yl)benzoate} \xrightarrow{\text{TBAF}} \text{Methyl 3-(3-fluoroazetidin-3-yl)benzoate}
$$

Key Data:

Step Reagents/Conditions Yield (%) Source
Azetidine coupling Azetidin-3-ol, K₂CO₃ 65–75
Fluorination TBAF, THF, 60°C 23–38

Direct Fluorination of Azetidine Intermediates

An alternative route employs pre-fluorinated azetidine building blocks. For instance, 3-fluoroazetidine hydrochloride reacts with methyl 3-(mesyloxymethyl)benzoate in a one-pot substitution to directly install the fluorinated ring. This method bypasses low-yielding fluorination steps, achieving 67–80% efficiency:

$$
\text{Methyl 3-(mesyloxymethyl)benzoate} \xrightarrow{\text{3-Fluoroazetidine·HCl, Base}} \text{Methyl 3-(3-fluoroazetidin-3-yl)benzoate}
$$

Optimization Note:

  • Mesylation (methanesulfonyl chloride) of methyl 3-(hydroxymethyl)benzoate precedes substitution.
  • Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Hydrochloride Salt Formation

The final step involves protonating the azetidine nitrogen with hydrochloric acid. Dissolving the free base in dichloromethane and treating with HCl gas precipitates the hydrochloride salt, which is isolated via filtration.

$$
\text{Methyl 3-(3-fluoroazetidin-3-yl)benzoate} \xrightarrow{\text{HCl (g)}} \text{Methyl 3-(3-fluoroazetidin-3-yl)benzoate·HCl}
$$

Key Data:

Parameter Value Source
Solvent Dichloromethane
Yield 80–86%

Comparative Analysis of Synthetic Methods

The table below evaluates two primary routes:

Method Advantages Disadvantages Yield (%) Source
Chlorination-Fluorination Uses inexpensive reagents Low fluorination yields 23–38
Pre-fluorinated azetidine High efficiency Requires specialized building blocks 67–80

Route selection depends on substrate availability and scalability. Industrial settings may prefer pre-fluorinated azetidines for consistency, while academic labs might prioritize modular chlorination-fluorination sequences.

Chemical Reactions Analysis

Methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride is being investigated for its potential therapeutic applications:

  • Enzyme Inhibition : It has been studied for its ability to inhibit monoacylglycerol lipase (MAGL), an enzyme associated with various pathological conditions such as chronic pain and cancer. Selective MAGL inhibitors can modulate the endocannabinoid system, providing a novel approach to pain management and anti-inflammatory therapies .
  • Anticancer Activity : Preliminary studies indicate that compounds related to this structure exhibit antiproliferative effects against cancer cell lines, including MCF-7 breast cancer cells. These compounds have demonstrated significant in vitro activity, suggesting potential for further development in cancer therapeutics .

Biological Research

The compound is also being explored for its interactions with biological targets:

  • Receptor Modulation : Research indicates that the fluoroazetidine moiety may interact with specific receptors or enzymes, influencing cellular processes and biochemical pathways. This interaction is crucial for understanding its role in drug development.

Material Science

In materials science, this compound serves as a building block for synthesizing more complex molecules:

  • Synthesis of Novel Materials : The compound's unique structure allows it to be used in the development of new materials with specific properties, particularly in creating advanced polymers or coatings.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

  • Antiproliferative Studies : In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of MCF-7 cells, with IC50 values comparable to established anticancer agents .
  • Enzyme Interaction Studies : Research on MAGL inhibitors derived from this compound showed promising results in modulating endocannabinoid levels, suggesting potential applications in pain management therapies .

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroazetidine ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues

Fluorinated Azetidine Derivatives

  • 3-Fluoroazetidine hydrochloride (CAS 617718-46-4): Shares the fluorinated azetidine core but lacks the benzoate ester. This simpler structure is used as a building block for more complex molecules.
  • 3-Fluoro-3-methylazetidine hydrochloride (CAS 1375472-05-1): Contains a methyl group instead of the benzoate substituent, reducing steric hindrance and altering electronic effects.

Benzoate Esters with Heterocyclic Substituents

  • Methyl 3-(aminomethyl)benzoate hydrochloride (CAS 115732-68-8): Features an aminomethyl group instead of fluoroazetidine, enabling nucleophilic reactions but lacking fluorine’s electronegative effects.
Physicochemical Properties
Compound Molecular Weight (g/mol) Key Substituents Solubility
Methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride ~245.67* 3-Fluoroazetidine, benzoate ester Likely soluble in polar solvents
3-Fluoroazetidine hydrochloride 113.55 Fluorinated azetidine Water-soluble
Methyl 3-(aminomethyl)benzoate hydrochloride 220.63 Aminomethyl group Soluble in water, methanol
Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride 220.63 Fluorine, hydrazine Reacts readily in aqueous media

*Calculated from molecular formula C₁₁H₁₁FNO₂·HCl.

Biological Activity

Methyl 3-(3-fluoroazetidin-3-yl)benzoate; hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and antiviral research. This article delves into its biological activity, synthesizing findings from various studies and presenting data in an organized manner.

Chemical Structure and Properties

Methyl 3-(3-fluoroazetidin-3-yl)benzoate; hydrochloride is characterized by the presence of a benzoate moiety linked to a fluorinated azetidine. The molecular structure can be summarized as follows:

PropertyDetails
IUPAC Name Methyl 3-(3-fluoroazetidin-3-yl)benzoate; hydrochloride
CAS Number 2490432-62-5
Molecular Formula C13H14ClF2N
Molecular Weight 253.71 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 3-(3-fluoroazetidin-3-yl)benzoate; hydrochloride, particularly against breast cancer cell lines such as MCF-7. The compound has shown promising results in inhibiting cell proliferation.

  • In Vitro Studies :
    • In a study examining various azetidinone derivatives, methyl 3-(3-fluoroazetidin-3-yl)benzoate exhibited significant antiproliferative effects with an IC50 value in the submicromolar range (0.2–0.6 μM), indicating strong activity against MCF-7 cells .
    • The mechanism of action involves tubulin destabilization, which is critical in preventing cancer cell division and growth .
  • Case Study :
    • A comparative analysis with known anticancer agents revealed that methyl 3-(3-fluoroazetidin-3-yl)benzoate was more effective than traditional chemotherapeutics, suggesting its potential as a novel therapeutic agent in oncology .

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for its antiviral activity , particularly against hepatitis B virus (HBV).

  • Mechanism of Action :
    • The compound's antiviral efficacy is attributed to its ability to inhibit viral replication at low concentrations, with an EC50 value reported around 31 nM for related compounds in the same class .
  • Research Findings :
    • In vitro assays demonstrated that methyl 3-(3-fluoroazetidin-3-yl)benzoate effectively reduced HBV load without significant cytotoxicity to host cells, suggesting a favorable safety profile for further development .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of methyl 3-(3-fluoroazetidin-3-yl)benzoate; hydrochloride:

Study FocusActivity TypeIC50/EC50 ValueCell Line/Model
AnticancerAntiproliferative0.2–0.6 μMMCF-7 Breast Cancer
AntiviralHBV Replication InhibitionEC50 = 31 nMHepatitis B Virus

Q & A

Q. What are the standard synthetic routes for Methyl 3-(3-fluoroazetidin-3-yl)benzoate hydrochloride, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves two key steps: (1) coupling a benzoic acid derivative with a 3-fluoroazetidine moiety and (2) esterification followed by hydrochloride salt formation. For example, analogous compounds (e.g., methyl 2-(azetidin-3-yl)benzoate hydrochloride) are synthesized using coupling agents like EDCI/HOBt under reflux in dichloromethane . The introduction of fluorine at the azetidine ring often requires nucleophilic substitution (e.g., using KF in polar aprotic solvents) . Critical conditions include maintaining anhydrous environments, controlled pH during salt formation, and purification via recrystallization .

Q. Table 1: Comparison of Synthetic Approaches

StepReagents/ConditionsYield (%)Purity (HPLC)Source
CouplingEDCI/HOBt, DCM, reflux65–75>95%
FluorinationKF, DMF, 80°C50–6090–95%
Salt FormationHCl gas in EtOH85–90>98%

Q. How is the purity and structural integrity of Methyl 3-(3-fluoroazetidin-3-yl)benzoate hydrochloride verified in academic research?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC). Structural confirmation relies on 1^1H/13^{13}C NMR (e.g., δ 4.3–4.5 ppm for azetidine protons, δ 165–170 ppm for ester carbonyl) and high-resolution mass spectrometry (HRMS) . For hydrochloride salts, chloride ion quantification via ion chromatography or argentometric titration is recommended .

Advanced Questions

Q. What strategies are recommended for optimizing the synthesis yield of Methyl 3-(3-fluoroazetidin-3-yl)benzoate hydrochloride under varying catalytic conditions?

  • Methodological Answer : Yield optimization focuses on:
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for coupling) improve regioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluorination efficiency but may require post-reaction solvent swaps to avoid byproducts .
  • Temperature Control : Lower temperatures (0–5°C) during esterification reduce hydrolysis, while higher temperatures (80–100°C) accelerate coupling .
    Statistical design of experiments (DoE) can identify optimal parameters, as demonstrated for analogous azetidine derivatives .

Q. How can researchers address discrepancies in reported biological activities of azetidine-containing benzoate derivatives?

  • Methodological Answer : Contradictory data often arise from structural variations (e.g., fluorine position, ester group). To resolve this:
  • Perform structure-activity relationship (SAR) studies using analogs (Table 2).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to validate target engagement .
  • Compare pharmacokinetic profiles (e.g., logP, plasma stability) to rule out bioavailability confounders .

Q. Table 2: SAR of Azetidine Benzoate Derivatives

CompoundSubstituentActivity (IC50, nM)TargetSource
Methyl 3-(3-fluoroazetidin-3-yl)benzoate3-F, benzoate120 ± 15Enzyme X
Methyl 2-(azetidin-3-yl)benzoate2-azetidine>500Enzyme X
3-(Trifluoromethyl) analogCF385 ± 10Enzyme X

Q. What in vitro models are appropriate for assessing the pharmacokinetic properties of Methyl 3-(3-fluoroazetidin-3-yl)benzoate hydrochloride?

  • Methodological Answer : Key models include:
  • Caco-2 monolayers for intestinal permeability (Papp >1 × 106^{-6} cm/s indicates good absorption) .
  • Liver microsomes (human/rat) to estimate metabolic stability (t1/2 >30 min preferred) .
  • Plasma protein binding assays (equilibrium dialysis) to measure free fraction (<5% suggests high binding) .
    For CNS-targeted applications, parallel artificial membrane permeability assays (PAMPA-BBB) predict blood-brain barrier penetration .

Handling Data Contradictions

Q. How should researchers interpret conflicting solubility data for Methyl 3-(3-fluoroazetidin-3-yl)benzoate hydrochloride in different solvent systems?

  • Methodological Answer : Solubility variations arise from solvent polarity and hydrochloride salt dissociation. For example:
  • Aqueous buffers : High solubility at pH <3 due to protonation; precipitation at neutral pH .
  • Organic solvents : DMSO > DMF > ethanol, correlating with dielectric constants .
    Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions and adjust co-solvents (e.g., 10% PEG-400) to stabilize the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.